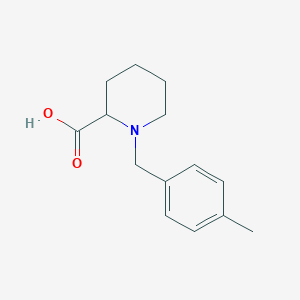

1-(4-Methylbenzyl)piperidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-[(4-methylphenyl)methyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-11-5-7-12(8-6-11)10-15-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDQBBXNNBILKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylbenzyl)piperidine-2-carboxylic acid typically involves the reaction of 4-methylbenzyl chloride with piperidine-2-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylbenzyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, aldehydes.

Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₉NO₂

- IUPAC Name : 1-(4-Methylbenzyl)piperidine-2-carboxylic acid

- Structural Features : The compound features a cyclic amine (piperidine) linked to an aromatic hydrocarbon (4-methylbenzyl), contributing to its distinctive chemical and biological properties.

Scientific Research Applications

-

Pharmaceutical Development

- This compound has been studied for its potential as a pharmacological agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development aimed at treating neurological disorders and other conditions. Research indicates that compounds with similar piperidine structures may exhibit significant binding affinities to neurotransmitter receptors.

- Organic Synthesis

-

Biochemical Studies

- Due to its stability and reactivity, this compound is utilized in biochemical investigations, particularly in enzyme-catalyzed reactions and metabolic pathways. Understanding its interactions at the molecular level can provide insights into its therapeutic potential.

Case Study 1: Pharmacological Evaluation

A study evaluated the binding affinity of this compound against various neurotransmitter receptors. The results indicated that the compound exhibits selective binding properties that may be advantageous in developing targeted therapies for psychiatric disorders.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthetic routes for this compound demonstrated improved yields through modified reaction conditions. This work emphasizes the importance of efficient synthesis in facilitating further research into its applications in drug discovery .

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 1-(4-Methylbenzyl)piperidine-2-carboxylic acid with structurally related piperidine-2-carboxylic acid derivatives from the evidence:

Physicochemical Properties

- Acid-Base Behavior : The carboxylic acid at position 2 (pKa ~2–3) ensures ionization at physiological pH, influencing solubility and protein binding .

Biological Activity

1-(4-Methylbenzyl)piperidine-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a piperidine ring, a 4-methylbenzyl group, and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

Research on this compound indicates that it interacts with various biological targets through specific binding affinities. The compound's structural features enable it to modulate the activity of enzymes and receptors, influencing cellular signaling pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation: It could act as an agonist or antagonist at certain receptor sites, affecting neurotransmission and other physiological functions.

Pharmacological Applications

Studies have highlighted several pharmacological applications for this compound, including:

- Antimicrobial Activity: Preliminary studies suggest potential efficacy against bacterial strains.

- Neuropharmacological Effects: Its interaction with neurotransmitter systems may indicate a role in treating neurological disorders.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methylpiperidine-2-carboxylic acid | Methyl group at position 1 | Simpler structure; less steric hindrance |

| 4-Aminopiperidine-4-carboxylic acid | Amino group at position 4 | Exhibits different biological activities |

| 1-(2-Methylbenzyl)piperidine-3-carboxylic acid | Methyl group at position 2 | Potentially different pharmacological effects |

| 1-(4-Methylbenzyl)piperidine-4-carboxylic acid | Methylbenzyl at position 1, carboxylic at 4 | Different reactivity patterns |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound in various contexts:

-

Antimicrobial Studies:

- A study assessed the compound's efficacy against several bacterial strains, revealing promising results in inhibiting growth, suggesting its potential as an antimicrobial agent .

- Neuropharmacology:

- Toxicology Assessments:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing 1-(4-Methylbenzyl)piperidine-2-carboxylic acid?

- Methodological Answer : The synthesis of piperidine-carboxylic acid derivatives typically involves multi-step organic reactions. For example, hydrolysis of nitrile intermediates under acidic conditions (e.g., HCl and acetic acid reflux for 72 hours) is a standard method to introduce carboxylic acid groups . Condensation reactions with aromatic aldehydes or thiosemicarbazones, as seen in analogous compounds, may also be adapted for functionalizing the piperidine ring . Purification via column chromatography and recrystallization in solvents like methanol/water mixtures is recommended for isolating high-purity products.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks, particularly distinguishing methylbenzyl substituents and carboxylic acid protons .

- IR Spectroscopy : Stretching frequencies for carboxyl (-COOH, ~1700 cm) and piperidine N-H bonds (~3300 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular formula (e.g., CHNO) and fragmentation patterns .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodological Answer :

- Solubility : Carboxylic acids are generally soluble in polar aprotic solvents (e.g., DMSO) and basic aqueous buffers. For HPLC analysis, sodium acetate/1-octanesulfonate buffer systems (pH 4.6) enhance solubility and retention .

- Stability : Store at -20°C under inert atmosphere to prevent degradation. Avoid prolonged exposure to light or moisture, as piperidine derivatives are prone to oxidation .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and reduce byproducts?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may accelerate hydrogenation steps for benzyl group introduction .

- Reaction Monitoring : Use TLC or in situ FTIR to track intermediate formation and adjust reaction times (e.g., reducing reflux duration from 72 to 48 hours if intermediates stabilize earlier) .

- Green Chemistry : Replace traditional solvents with ionic liquids or supercritical CO to improve atom economy and reduce waste .

Q. What computational approaches are suitable for predicting biological interactions of this compound?

- Methodological Answer :

- Molecular Docking : Use PubChem-derived SMILES/InChI strings (e.g., InChI=1S/C14H17NO2/...) to model binding affinities with targets like enzymes or receptors .

- QSAR Modeling : Correlate substituent effects (e.g., methylbenzyl groups) with activity data from analogs to predict pharmacokinetic properties .

Q. How to resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Assay Standardization : Replicate experiments under controlled conditions (e.g., pH, temperature) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Orthogonal Assays : Validate results using complementary techniques (e.g., enzymatic inhibition assays vs. cell viability tests) .

Q. What strategies assess metabolic stability and in vivo pharmacokinetics?

- Methodological Answer :

- Microsomal Stability Assays : Incubate with liver microsomes and quantify parent compound depletion via HPLC .

- Pharmacokinetic Modeling : Use compartmental models to estimate half-life (t) and bioavailability based on plasma concentration-time curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.